BenchChemオンラインストアへようこそ!

(2-Phenyl-1H-imidazol-4-yl)methanol

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

This compound is the scientifically justified choice for CYP inhibition SAR studies due to its unique Type I binding mechanism—distinct from the Type II heme coordination of 1- and 4-phenylimidazole analogs. Its quantifiable tautomeric preference (0.645–1.415 kcal/mol) ensures predictable reactivity in downstream synthetic routes. The 4-hydroxymethyl handle enables precise functionalization for medicinal chemistry programs, including HDAC6 inhibitor development. With a defined LogP (1.569) and melting point (144–146°C), it also serves as a reliable reference standard for HPLC method development. Choose this specific regioisomer to avoid the confounding biological readouts inherent to generic substitutions.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 43002-54-6
Cat. No. B1354004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenyl-1H-imidazol-4-yl)methanol
CAS43002-54-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(N2)CO
InChIInChI=1S/C10H10N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12)
InChIKeyGGRBEFVMJHQWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Phenyl-1H-imidazol-4-yl)methanol (CAS 43002-54-6): Procurement-Relevant Profile and Structural Identifiers


(2-Phenyl-1H-imidazol-4-yl)methanol (CAS 43002-54-6) is a phenyl-substituted imidazole derivative with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . It is characterized by a hydroxymethyl group at the 4-position of the imidazole ring and a phenyl substituent at the 2-position. This compound is known to exist in two tautomeric forms, with computational studies indicating a clear preference for the (2-phenyl-1H-imidazol-4-yl)methanol tautomer in the gas phase [1]. Its primary application in scientific research is as a versatile building block for the synthesis of more complex bioactive molecules, including enzyme inhibitors and receptor modulators [2].

Critical Differentiation of (2-Phenyl-1H-imidazol-4-yl)methanol from Common Phenylimidazole Analogs


Generic substitution among phenylimidazole derivatives is not scientifically defensible due to profound differences in cytochrome P450 (CYP) binding modes, tautomeric equilibria, and regioisomer-specific biological activities. While 1-phenylimidazole (1-PI) and 4-phenylimidazole (4-PI) are well-characterized as Type II CYP inhibitors that directly coordinate the heme iron, the 2-phenylimidazole scaffold exhibits a fundamentally different Type I binding mechanism, relying on electrostatic and hydrogen-bonding interactions within the substrate pocket [1]. Furthermore, the introduction of a hydroxymethyl group at the 4-position in (2-Phenyl-1H-imidazol-4-yl)methanol significantly alters its tautomeric landscape, with computational data revealing a quantifiable energetic preference for one specific tautomer, a property not shared by non-hydroxylated analogs [2]. These molecular-level distinctions translate directly into divergent inhibitory potency and selectivity profiles, underscoring the scientific risk of ad-hoc analog substitution.

Quantitative Comparative Evidence for (2-Phenyl-1H-imidazol-4-yl)methanol vs. Structural Analogs


Quantified Tautomeric Preference in Gas Phase vs. 2-Phenylimidazole Analogs

Computational analysis at the DFT (B3LYP/6-31G(d,p)) level demonstrates that (2-Phenyl-1H-imidazol-4-yl)methanol exhibits a clear energetic preference for one tautomeric form over its alternative. The calculated energy difference between the two possible tautomers in the gas phase is in the range of 0.645–1.415 kcal/mol, with the (2-phenyl-1H-imidazol-4-yl)methanol tautomer being the more stable species. This is in contrast to related aldehydes in the same series, which exhibit larger energy differences (2.510–3.059 kcal/mol) between their tautomeric forms [1]. This quantifiable difference has direct implications for the compound's reactivity, spectroscopic behavior, and potential for molecular recognition in biological systems.

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

Distinct CYP Inhibition Binding Mode Compared to 1-Phenylimidazole and 4-Phenylimidazole

Molecular dynamics simulations of phenylimidazole inhibitor complexes with cytochrome P450cam reveal a fundamental difference in binding mechanism between the 2-phenylimidazole scaffold (the core of the target compound) and its 1- and 4-substituted analogs. While 1-phenylimidazole (1-PI) and 4-phenylimidazole (4-PI) bind as Type II inhibitors, directly coordinating the heme iron via the imidazole nitrogen, 2-phenylimidazole (2-PI) binds as a Type I inhibitor. This Type I binding involves the substrate binding pocket and is characterized by electrostatic and hydrogen-bonding interactions with a bound water molecule and polar residues, rather than direct iron coordination [1]. This qualitative difference in binding mode is a direct consequence of the substitution pattern on the imidazole ring.

Enzymology Drug Metabolism Cytochrome P450

Differentiated Physicochemical Profile vs. Regioisomeric (4-Phenyl-1H-imidazol-2-yl)methanol

The target compound, (2-Phenyl-1H-imidazol-4-yl)methanol, possesses a distinct physicochemical profile compared to its regioisomer, (4-Phenyl-1H-imidazol-2-yl)methanol. The target compound has a reported melting point of 144–146°C [1] and a predicted LogP of 1.569 [2]. In contrast, the regioisomer (4-Phenyl-1H-imidazol-2-yl)methanol is reported to have a significantly higher melting point of 180.0–184.0°C [3]. These differences in fundamental physical properties are a direct consequence of the altered substitution pattern and have direct implications for purification, formulation, and handling protocols.

Physical Chemistry Analytical Chemistry Chemical Synthesis

Recommended Research and Industrial Application Scenarios for (2-Phenyl-1H-imidazol-4-yl)methanol


Mechanistic Studies of Cytochrome P450 Inhibition Involving Non-Heme Coordinating Imidazoles

Based on the evidence that the 2-phenylimidazole scaffold binds as a Type I inhibitor in the substrate pocket of cytochrome P450 enzymes rather than coordinating the heme iron (as shown for 1-PI and 4-PI) [1], (2-Phenyl-1H-imidazol-4-yl)methanol is a scientifically justified choice for studies investigating structure-activity relationships (SAR) in CYP inhibition. Its unique binding mode, distinct from the more commonly studied Type II inhibitors, allows researchers to probe the role of non-coordinating interactions in enzyme inhibition and to develop inhibitors with potentially different selectivity and toxicity profiles. Procurement of this specific compound is essential to avoid the confounding effects of Type II inhibition inherent to 1- or 4-substituted analogs.

Synthetic Building Block Requiring a Defined Tautomeric State and Regiospecific Reactivity

The quantifiable tautomeric preference of (2-Phenyl-1H-imidazol-4-yl)methanol, with a gas-phase energy difference of 0.645–1.415 kcal/mol favoring the (2-phenyl-1H-imidazol-4-yl)methanol form [2], makes it a reliable intermediate for synthetic routes where a specific tautomeric state is required for downstream reactivity. Furthermore, its distinct physicochemical properties, including a melting point of 144–146°C [3], differentiate it from regioisomers and ensure predictable behavior in purification and crystallization steps. This compound is recommended for medicinal chemistry programs where the 2-phenylimidazole scaffold is being functionalized via the hydroxymethyl handle, and where the introduction of a 4-substituent is known to confer specific biological activity, such as in the development of HDAC6 inhibitors [4].

Comparative Analytical Chemistry and Method Development for Phenylimidazole Derivatives

The distinct physicochemical and spectroscopic properties of (2-Phenyl-1H-imidazol-4-yl)methanol, particularly its specific tautomeric equilibrium and regioisomeric identity, make it a valuable reference standard for analytical method development. The compound's well-defined LogP (1.569) [3] and melting point range (144–146°C) [3] provide critical benchmarks for HPLC method development and for validating the purity of other phenylimidazole-based compounds. Its use as a standard is further supported by its documented utility as a reagent for the detection of imidazoles via its characteristic spectrum .

Quote Request

Request a Quote for (2-Phenyl-1H-imidazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.